molecular formula (CH3CH2CH2CH2)3N<br>C12H27N B1682462 Tributylamine CAS No. 102-82-9

Tributylamine

Cat. No. B1682462
CAS RN: 102-82-9
M. Wt: 185.35 g/mol
InChI Key: IMFACGCPASFAPR-UHFFFAOYSA-N
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Description

Tributylamine (TBA) is an organic compound with the molecular formula (C4H9)3N . It is a colorless liquid with an amine-like odor . It is used as a catalyst (proton acceptor) and as a solvent in organic syntheses and polymerization, including polyurethanes .


Synthesis Analysis

Tributylamine is used as a strong base anion (SBA) exchange resin . It can also be used as a corrosion inhibitor for mild steel in HCl solution . Additionally, it can be used as a base solvent in various organic synthesis .


Molecular Structure Analysis

The molecular formula of Tributylamine is C12H27N . The average mass is 185.350 Da and the monoisotopic mass is 185.214355 Da .


Chemical Reactions Analysis

Tributylamine can react with oxidizing materials . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Tributylamine is a colorless liquid with an amine-like odor . It has a density of 0.78 g/cm3 . The melting point is -70 °C and the boiling point is 214 °C . It is slightly soluble in water .

Scientific Research Applications

Microflora Metabolism and Intestinal Activity

Tributyrin, a metabolic precursor in small intestinal microflora, plays a crucial role in the stimulation of electrical activity in the duodenum and jejunum. It notably enhances the electrical activity in these intestinal structures, contributing to the stimulation of irregular activity periods. This up-regulating effect involves mediation through cholecystokinin receptors and involves the activation of cholinergic and blockade of nitrinergic signal transduction pathways (Tropskaya et al., 2017).

Environmental Impact and Toxicity

Tributyltin (TBT) is notorious for its environmental toxicity. It has been extensively used for various industrial purposes, such as biocides, heat stabilizers, and chemical catalysts. Its widespread use, particularly as an antifouling agent in boat paints, has led to its prevalence as a common contaminant in marine and freshwater ecosystems. TBT's toxic, persistent, bioaccumulative, and endocrine disruptive characteristics have raised significant concerns, leading to specific regulations and bans by the European Union and the International Maritime Organization (Antízar-Ladislao, 2008).

Impact on Bone Health

Research has indicated that TBT can negatively affect bone health by altering the balance between osteogenesis and adipogenesis. Exposure to TBT results in a significant decrease in bone mineral density (BMD) and disrupts the adipo-osteogenic balance in bone marrow. This effect is mediated through the inhibition of the Wnt/β-catenin pathway and involves skewing the adipo-osteogenic balance in the bone marrow of rats (Yao et al., 2019). Additionally, TBT exposure has been observed to negatively impact skeletal architecture and strength, particularly affecting femoral cortical cross-sectional area, marrow area, periosteal circumference, and derived polar moment of inertia (Li et al., 2021).

Effects on Metabolic Pathways

Tributyrin supplementation has been studied for its potential therapeutic effects on metabolic disorders. For instance, it has been observed to attenuate insulin resistance and abnormal lipid metabolism by modulating enzyme activities and regulating mRNA expression. This suggests its potential for improving metabolic efficiency in conditions such as intrauterine growth retardation (He et al., 2015). Moreover, the study of tributyrin's implications on gut microbiota shifts suggests its role in improving animal performance, particularly after weaning. This involves modulating gut microbiota composition and potentially contributing to enhanced energy metabolism (Miragoli et al., 2021).

Safety And Hazards

Tributylamine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Tributylamine is used as a proton scavenger in a variety of chemical processes (API, AgChem, …) and to produce Quats (e.g. tributylmethyl and tetrabutyl ammonium bromide, chloride or bisulphate) which are used as phase transfer catalysts .

properties

IUPAC Name

N,N-dibutylbutan-1-amine
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InChI

InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
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InChI Key

IMFACGCPASFAPR-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCCC)CCCC
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Molecular Formula

C12H27N, (CH3CH2CH2CH2)3N
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Related CAS

6309-30-4 (hydrochloride)
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DSSTOX Substance ID

DTXSID4026183
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Molecular Weight

185.35 g/mol
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Physical Description

Tributylamine appears as a pale yellow liquid with an ammonia-like odor. Less dense than water. Very irritating to skin, mucous membranes, and eyes. May be toxic by skin absorption. Low toxicity. Used as an inhibitor in hydraulic fluids., Liquid, Colorless to yellow hygroscopic liquid; [ICSC] Ammoniacal odor; [HSDB] Colorless liquid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (NTP, 1992), 207 °C, 216-217 °C
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Flash Point

185 °F (NTP, 1992), 63 °C (145 °F) - closed cup, 145 °F (63 °C), 187 °F (open cup), 63 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), In water, 142 mg/L at 25 °C, In water, 40 ppm at 18 °C, Sparingly soluble in water, Soluble in acetone; very soluble in ethanol, ethyl ether, Soublel in most org solvents, Solubility in water, g/100ml at 20 °C: 0.3
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Density

0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7782 at 20 °C/20 °C, Bulk density: 6.5 lb/gal, Relative density (water = 1): 0.78
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Vapor Density

6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.39 (Air = 1), Relative vapor density (air = 1): 6.4
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Vapor Pressure

20 mmHg at 212 °F (NTP, 1992), 0.09 [mmHg], 9.34X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40-93
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Product Name

Tributylamine

Color/Form

Pale yellow liquid

CAS RN

102-82-9
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Melting Point

-94 °F (NTP, 1992), -70 °C
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Synthesis routes and methods I

Procedure details

Uridine 5′-monosphate, tributylamine salt was prepared by dissolving uridine 5′-monophosphate, free acid (Sigma) (3.0 g) with tributylamine (2.0 mL) in DMF to make a 0.34M solution. An anhydrous DMF solution of uridine 5′-monophosphate tributylamine salt (5.6 ml, 1.89 mmol, 0.34 M) was added to a 10 ml round bottomed flask under N2 and carbonyldiimidazole (459 mg, 2.83 mmol) was added and the solution stirred at 25° C. for 30 min. A DMF solution of cytidine 5′-triphosphate tributylamine salt, prepared by treating the trisodium salt with Dowex 50H+ resin followed by tributylamine in DMF was added and the reaction mixture stirred at 65° C. for 3 h. The solution was evaporated in vacuo and purified two times by column chromatography (DEAE Sephadex; H2O→0.3M NH4HCO3 gradient). The pure fractions were concentrated in vacuo at 35° C., and H2O added and reevaporated ten times to obtain a white solid (203 mg): 1H NMR (D2O, TMS) δ4.1 (m, br, 6H), 4.2 (m, 4H), 5.8 (m, 3H), 5.95 (m, 1H), 7.7 (m, 2H); 31P NMR (D2O, H3PO4 std) δ−22.4 (m, 2P), −10.6 (m, 2P); Exact mass calc for C18H26N5O22P4 (M−H)=788.0020, found 787.9985.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
cytidine 5′-triphosphate tributylamine salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
uridine 5′-monophosphate tributylamine salt
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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2 mL
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[Compound]
Name
solution
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0 (± 1) mol
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459 mg
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Quantity
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reactant
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reactant
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reactant
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reactant
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reactant
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Name

Synthesis routes and methods III

Procedure details

Three grams of coal liquid derived from Illinois No. 6 coal and having a boiling range of 340° to 565° C. was mixed with 8 cc of 2 M tetrabutylammonium hydroxide in methanol. The resulting quaternary ammonium organic salt was then heated to 250° C. A thermal rearrangement took place which produced an O-butylated coal liquid and tributylamine.
Quantity
8 mL
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
quaternary ammonium
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tributylamine
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Tributylamine
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Tributylamine
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Tributylamine
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Tributylamine
Reactant of Route 6
Reactant of Route 6
Tributylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.